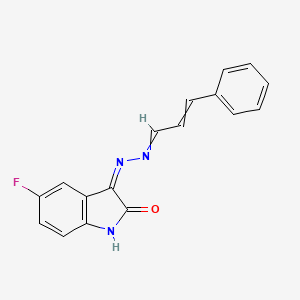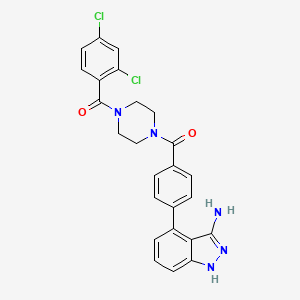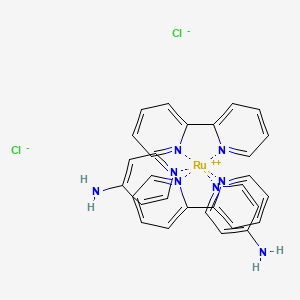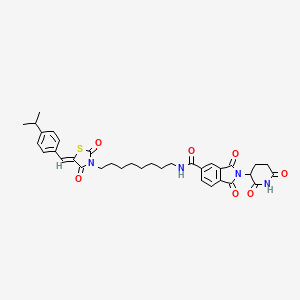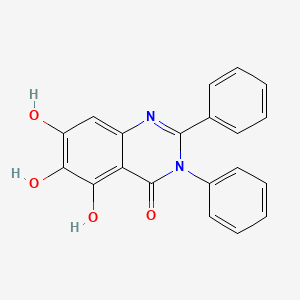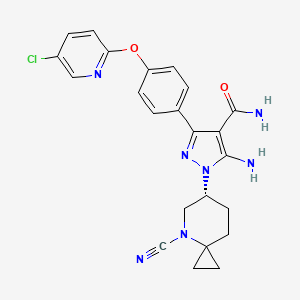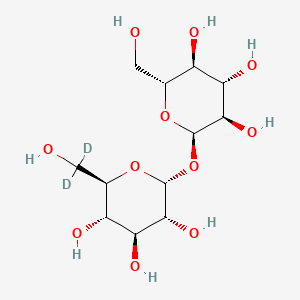
D-(+)-Trehalose-d2-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-(+)-Trehalose-d2-1: is a disaccharide composed of two α-glucose units. It is a deuterated form of trehalose, which means that it contains deuterium atoms instead of hydrogen atoms at specific positions. This compound is known for its stability and protective properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Trehalose-d2-1 typically involves the enzymatic conversion of glucose to trehalose, followed by the incorporation of deuterium atoms. The enzymatic process is preferred due to its specificity and efficiency. The reaction conditions often include controlled pH, temperature, and the presence of specific enzymes such as trehalose synthase.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce trehalose, which is then subjected to deuterium exchange reactions to obtain the deuterated form. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: D-(+)-Trehalose-d2-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and controlled temperature conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmosphere.
Substitution: Halogens, nucleophiles, and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trehalose derivatives with additional oxygen-containing functional groups, while reduction may produce deuterated glucose.
Scientific Research Applications
Chemistry: D-(+)-Trehalose-d2-1 is used as a cryoprotectant in various chemical processes. It stabilizes proteins and other biomolecules during freezing and thawing, preventing denaturation and degradation.
Biology: In biological research, this compound is used to study the effects of deuterium on metabolic pathways. It serves as a tracer in metabolic studies, allowing researchers to track the movement and transformation of molecules within cells.
Medicine: this compound has potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer’s and Huntington’s disease. It prevents the aggregation of amyloid proteins, which are implicated in these conditions.
Industry: In the food industry, this compound is used as a stabilizer and preservative. It enhances the shelf life of products by protecting against moisture loss and oxidative damage.
Mechanism of Action
The mechanism of action of D-(+)-Trehalose-d2-1 involves its ability to form hydrogen bonds with biomolecules, stabilizing their structure and preventing denaturation. It interacts with proteins, lipids, and nucleic acids, protecting them from environmental stressors such as heat, cold, and dehydration. The molecular targets include amyloid proteins, enzymes, and cell membranes. The pathways involved include the inhibition of protein aggregation and the stabilization of cellular structures.
Comparison with Similar Compounds
D-(+)-Trehalose: The non-deuterated form of trehalose, commonly used as a stabilizer and cryoprotectant.
D-Allose: A rare sugar with similar cryoprotective properties.
D-Mannose: Another sugar with protective properties, used in urinary tract health.
Uniqueness: D-(+)-Trehalose-d2-1 is unique due to its deuterium content, which enhances its stability and protective properties. The presence of deuterium atoms makes it more resistant to metabolic degradation, allowing it to exert its effects for a longer duration compared to non-deuterated compounds.
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
344.31 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1/i1D2 |
InChI Key |
HDTRYLNUVZCQOY-FQIBOPDHSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dioxo-1-((6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanoyl)oxy)pyrrolidine-3-sulfonic acid, sodium salt](/img/structure/B12394050.png)
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12394061.png)
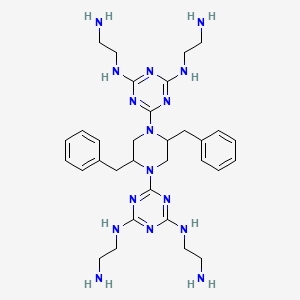
![(2S,4R)-1-[(2S)-2-[[2-[2-[4-[5-[(5S)-3-(3-chloro-4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyrimidin-2-yl]piperazin-1-yl]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12394070.png)


